1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
Overview
Description
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole, or 2FNP, is a heterocyclic aromatic compound that has been studied for its potential as a synthetic intermediate and drug candidate. It is a five-membered ring structure with a nitrogen atom at the center and a phenyl group with a fluorine and nitro group attached. 2FNP has been studied for its potential as an intermediate for the synthesis of other compounds and for its possible applications in the pharmaceutical industry.
Scientific Research Applications
Anion Binding and Color Change Signalling
1-(2-Fluoro-5-Nitrophenyl)-1H-pyrrole derivatives have been studied for their ability to bind anions. For instance, a study by Camiolo et al. (2003) on pyrrole 2,5-diamide derivatives shows that these compounds can deprotonate in the presence of fluoride, resulting in a significant color change. This property is of interest for the development of anion sensors and indicators in various applications, including environmental monitoring and analytical chemistry (Camiolo, Gale, Hursthouse & Light, 2003).
Electrochemical and Spectroscopic Properties
The electrochemical and structural properties of pyrrole derivatives, such as this compound, have been a subject of research. Hildebrandt et al. (2011) studied diferrocenyl pyrroles, highlighting their electronic delocalization and reversible one-electron transfer processes. Such properties are crucial in the fields of organic electronics and materials science, particularly in the development of conductive polymers and electrochromic devices (Hildebrandt, Schaarschmidt & Lang, 2011).
properties
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIPFOMYLGXYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381744 | |
Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96623-75-5 | |
Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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